2-[1-(Cyclopentylamino)ethyl]phenol
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Overview
Description
2-[1-(Cyclopentylamino)ethyl]phenol is an organic compound with the molecular formula C13H19NO. This compound is characterized by the presence of a phenol group and a cyclopentylamino group attached to an ethyl chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Cyclopentylamino)ethyl]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of aryl halides. This method requires the presence of a strong base and an appropriate nucleophile to replace the halide group with the desired substituent .
Another method involves the ipso-hydroxylation of arylboronic acids. This green and efficient protocol uses aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under mild conditions . This method is scalable and can be performed at room temperature, making it suitable for industrial production.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Cyclopentylamino)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclopentylaminoethyl derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while reduction can produce various cyclopentylaminoethyl derivatives.
Scientific Research Applications
2-[1-(Cyclopentylamino)ethyl]phenol is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[1-(Cyclopentylamino)ethyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with various biological molecules, while the cyclopentylamino group can interact with receptors and enzymes. These interactions can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
2-[1-(Cyclopentylamino)ethyl]phenol can be compared with other similar compounds, such as:
Phenol: Lacks the cyclopentylamino group, making it less versatile in terms of chemical reactivity.
Cyclopentylamine: Lacks the phenol group, limiting its ability to form hydrogen bonds.
2-Aminoethylphenol: Similar structure but with an amino group instead of a cyclopentylamino group, leading to different chemical properties
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its versatility and wide range of applications.
Biological Activity
2-[1-(Cyclopentylamino)ethyl]phenol, a compound characterized by its unique cyclopentylamino group, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H17N1O1. Its structure features a phenolic ring substituted with a cyclopentylamino group, which is believed to enhance its biological activity compared to other phenolic compounds.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Modulation : It may interact with nicotinic acetylcholine receptors, influencing neurotransmission and cellular signaling pathways.
- Antimicrobial Activity : The compound has shown potential antimicrobial properties, which can be linked to the presence of the phenolic hydroxyl group that contributes to its reactivity .
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting that this compound could share these properties .
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound. Notable findings include:
- Antimicrobial Study : A study on phenolic compounds revealed that derivatives similar to this compound exhibited significant antimicrobial activity against common pathogens. The hydroxyl group was crucial for this activity, acting as a reactive site for microbial interaction .
- Inflammation Model : In vitro experiments demonstrated that compounds structurally related to this compound could reduce levels of pro-inflammatory cytokines in cell cultures, indicating potential applications in inflammatory diseases .
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-[1-(cyclopentylamino)ethyl]phenol |
InChI |
InChI=1S/C13H19NO/c1-10(14-11-6-2-3-7-11)12-8-4-5-9-13(12)15/h4-5,8-11,14-15H,2-3,6-7H2,1H3 |
InChI Key |
DUKQTDSSOKXMSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1O)NC2CCCC2 |
Origin of Product |
United States |
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